REACTION_CXSMILES
|
[Cl-].[C:2]1([CH2:12][P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.C([Li])CCC.[CH3:37][N:38]1[CH2:43][CH2:42][CH:41]([CH:44]=O)[CH2:40][CH2:39]1>CCOCC>[CH3:37][N:38]1[CH2:43][CH2:42][CH:41]([CH:44]=[CH:12][C:2]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[CH:5]=[CH:4][CH:3]=2)[CH2:40][CH2:39]1 |f:0.1|
|
Name
|
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC2=CC=CC=C12)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.27 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)C=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 2 hours as an orange-yellow precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Next, a 250 mL three-necked round bottomed flask was fitted with a reflux condenser, an addition funnel and a gas inlet tube
|
Type
|
TEMPERATURE
|
Details
|
A gentle flow of nitrogen was maintained throughout the reaction
|
Type
|
ADDITION
|
Details
|
was added, dropwise through a syringe at 0°
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
CUSTOM
|
Details
|
a white precipitate separated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
|
Type
|
WASH
|
Details
|
The precipitate was washed with 2×50 mL portions of ether
|
Type
|
WASH
|
Details
|
The combined ethereal filtrates were washed with 3×50 mL portions of water until the washings
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic solution was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in petroleum ether
|
Type
|
CUSTOM
|
Details
|
the small amount of triphenyl phosphine oxide (0.1 g) that precipitated
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CONCENTRATION
|
Details
|
The petroleum ether solution was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C=CC1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |